molecular formula C27H39N7O9 B14219083 L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- CAS No. 825613-62-5

L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl-

Katalognummer: B14219083
CAS-Nummer: 825613-62-5
Molekulargewicht: 605.6 g/mol
InChI-Schlüssel: VIRBUEOELWZPJW-XHBPQKIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- is a peptide composed of five amino acids: L-histidine, L-tyrosine, L-serine, L-serine, and L-isoleucine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, the histidine residue can participate in metal ion coordination, while the tyrosine residue can undergo phosphorylation, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Histidine, L-tyrosyl-L-seryl-L-seryl-L-isoleucyl- is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of two serine residues in the sequence allows for multiple phosphorylation sites, enhancing its potential for modulating signaling pathways .

Eigenschaften

CAS-Nummer

825613-62-5

Molekularformel

C27H39N7O9

Molekulargewicht

605.6 g/mol

IUPAC-Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C27H39N7O9/c1-3-14(2)22(26(41)31-19(27(42)43)9-16-10-29-13-30-16)34-25(40)21(12-36)33-24(39)20(11-35)32-23(38)18(28)8-15-4-6-17(37)7-5-15/h4-7,10,13-14,18-22,35-37H,3,8-9,11-12,28H2,1-2H3,(H,29,30)(H,31,41)(H,32,38)(H,33,39)(H,34,40)(H,42,43)/t14-,18-,19-,20-,21-,22-/m0/s1

InChI-Schlüssel

VIRBUEOELWZPJW-XHBPQKIWSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.